molecular formula C13H15IO3 B2744047 (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid CAS No. 937599-52-5

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Cat. No.: B2744047
CAS No.: 937599-52-5
M. Wt: 346.164
InChI Key: SWYHPGWSGHBQEV-QPJJXVBHSA-N
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Description

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a butoxy group, an iodine atom, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-5-iodobenzene and propenoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the butoxy group is introduced to the aromatic ring, followed by the addition of the propenoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the butoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol or alkane.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.

    Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • (2E)-3-(2-butoxy-5-bromophenyl)prop-2-enoic acid
  • (2E)-3-(2-butoxy-5-chlorophenyl)prop-2-enoic acid
  • (2E)-3-(2-butoxy-5-fluorophenyl)prop-2-enoic acid

Comparison:

  • Structural Differences: The primary difference lies in the halogen atom (iodine, bromine, chlorine, fluorine) attached to the aromatic ring.
  • Reactivity: The reactivity of these compounds varies based on the halogen atom, with iodine being more reactive in substitution reactions compared to bromine, chlorine, and fluorine.
  • Applications: While all these compounds may have similar applications in synthesis and catalysis, their specific reactivity and interaction with biological targets can differ, making each compound unique in its potential applications.

Properties

IUPAC Name

(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHPGWSGHBQEV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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